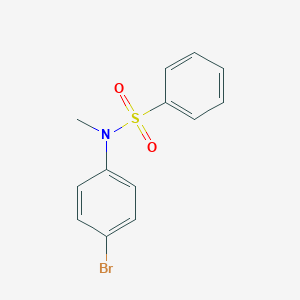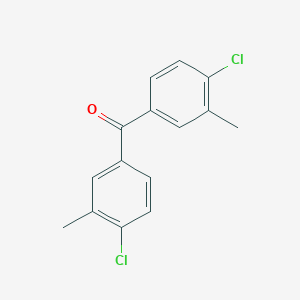![molecular formula C22H21NO6 B253625 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE](/img/structure/B253625.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE: is a complex organic compound that features a benzodioxole moiety and a chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Chromenone Structure: The chromenone structure can be synthesized by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Coupling Reaction: The final step involves coupling the benzodioxole and chromenone structures through a propanamide linker. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and chromenone moieties may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group on the chromenone ring.
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methyl group on the chromenone ring.
Uniqueness
The presence of both the methoxy and methyl groups on the chromenone ring in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE may enhance its biological activity and chemical reactivity compared to similar compounds. This unique combination of functional groups can lead to distinct interactions with molecular targets and different chemical behavior.
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C22H21NO6/c1-13-16-5-4-15(26-2)10-19(16)29-22(25)17(13)6-8-21(24)23-11-14-3-7-18-20(9-14)28-12-27-18/h3-5,7,9-10H,6,8,11-12H2,1-2H3,(H,23,24) |
Clave InChI |
NOXAIIKFHLFPJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)











